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Compound of Interest

Compound Name: (1-Fluorocyclohexyl)methanol

Cat. No.: B053945

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and plausible synthetic route for (1-Fluorocyclohexyl)methanol. The information is intended
for use in research, chemical synthesis, and as a reference for drug development professionals
interested in fluorinated aliphatic scaffolds.

Molecular Structure and Properties

(1-Fluorocyclohexyl)methanol is a fluorinated derivative of cyclohexanemethanol. The
introduction of a fluorine atom at the tertiary carbon bearing the hydroxymethyl group
significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability,
making it an interesting building block for medicinal chemistry.

The key identification and physicochemical properties are summarized in the table below. Note
that most physical properties are computationally derived due to a lack of experimentally
determined data in published literature.
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Property Data Reference
IUPAC Name (1-Fluorocyclohexyl)methanol [1]
1-Fluoro-1-

(hydroxymethyl)cyclohexane,
Synonyms [2]
(1-Fluorocyclohex-1-

yl)methanol
CAS Number 117169-30-9 [1][2]
Molecular Formula C7H13FO [1112]
Molecular Weight 132.18 g/mol [1][2]
Canonical SMILES C1CCC(CCL)(CO)F [1]
InChikey CLRVUZYFZVVVBC- (]
UHFFFAOYSA-N
Appearance Liquid [3]
XLogP3-AA (Computed) 15 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor
C:;untg p 2 s
Rotatable Bond Count 1 [1]
Topological Polar Surface Area  20.2 A2 [1]
Boiling Point No data available
Density No data available

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for (1-Fluorocyclohexyl)methanol is not readily
available in the literature. However, a plausible and chemically sound synthetic route can be
proposed based on established methods for preparing fluorohydrins from alkenes. The general
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strategy involves the epoxidation of a suitable alkene precursor followed by the regioselective
ring-opening of the resulting epoxide with a fluoride source.

Proposed Synthetic Pathway:

The logical precursor is methylenecyclohexane. This two-step pathway is illustrated below.

Methylenecyclohexane

m-CPBA or other
peroxy acid

1-Oxaspiro[2.5]octane
(Epoxide Intermediate)

HF-Pyridine or
Et3N-3HF

(1-Fluorocyclohexyl)methanol
(Final Product)

Click to download full resolution via product page
Caption: Proposed two-step synthesis of (1-Fluorocyclohexyl)methanol.
Representative Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a representative example for the synthesis of fluorohydrins and should be
adapted and optimized for the specific synthesis of (1-Fluorocyclohexyl)methanol.

Step 1: Synthesis of 1-Oxaspiro[2.5]octane (Epoxidation)

e Reaction Setup: To a solution of methylenecyclohexane (1.0 eq) in a chlorinated solvent
such as dichloromethane (DCM) in a round-bottom flask, add sodium bicarbonate (approx.
2.0 eq). Cool the stirred suspension to 0 °C in an ice bath.
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o Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.1 eq) portion-wise
over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

o Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate
the organic layer, and wash it sequentially with a saturated aqueous solution of sodium
bicarbonate and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude 1-oxaspiro[2.5]octane may be purified by vacuum
distillation or used directly in the next step.

Step 2: Synthesis of (1-Fluorocyclohexyl)methanol (Fluorinative Ring-Opening)

e Reaction Setup: In a fume hood, using a plastic or Teflon reaction vessel, dissolve the crude
1-oxaspiro[2.5]octane (1.0 eq) from the previous step in an anhydrous solvent like DCM or
tetrahydrofuran (THF). Cool the solution to 0 °C.

e Fluorination: Cautiously add a fluoride source, such as triethylamine trihydrofluoride
(EtsN-3HF, approx. 1.5 eq) or Olah's reagent (pyridine-HF complex), dropwise to the stirred
solution. Caution: Hydrogen fluoride (HF) complexes are highly corrosive and toxic. Handle
with appropriate personal protective equipment and engineering controls.

o Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor
the formation of the product by TLC or GC-MS.

o Workup: Carefully quench the reaction by pouring it into a stirred mixture of ice and a
saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

o Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate or
DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure. The final product, (1-Fluorocyclohexyl)methanol,
should be purified by column chromatography on silica gel.
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Spectroscopic Characterization (Predicted)

No experimental spectra for (1-Fluorocyclohexyl)methanol are publicly available. However,
the expected NMR and IR characteristics can be predicted based on its structure and by
comparison to its non-fluorinated analog, cyclohexanemethanol.

e 1H NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons
between approximately 1.0-2.0 ppm. The methylene protons (-CH20H) would likely appear
as a doublet around 3.5-3.8 ppm, with coupling to the fluorine atom (JH-F coupling). The
hydroxyl proton (-OH) would be a broad singlet, the chemical shift of which is dependent on
concentration and solvent.

e 13C NMR: The carbon atoms of the cyclohexane ring would appear in the 20-40 ppm region.
The carbon bearing the fluorine atom (C1) would be significantly downfield and show a large
one-bond C-F coupling constant (*JC-F) of approximately 170-200 Hz. The methylene
carbon (-CH20H) would appear around 60-70 ppm and would exhibit a two-bond C-F
coupling (3JC-F).

» IR Spectroscopy: The spectrum would be dominated by a strong, broad O-H stretching band
around 3300-3500 cm~1. C-H stretching vibrations would be observed just below 3000 cm~1.
A characteristic C-F stretching band, expected to be strong, would likely appear in the 1000-
1100 cm~1 region.

Applications and Biological Activity

Currently, there is no published information regarding the biological activity of (1-
Fluorocyclohexyl)methanol or its direct application in drug development. Its structure
suggests it is primarily a synthetic building block. The introduction of a fluorine atom can block
metabolic oxidation at the tertiary carbon, making it a potentially valuable fragment for
designing more stable analogs of bioactive molecules containing a cyclohexanemethanol core.
Researchers may utilize this compound to explore structure-activity relationships where
metabolic stability and lipophilicity are key parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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